3-(1-(3-(4-Bromophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione

Description

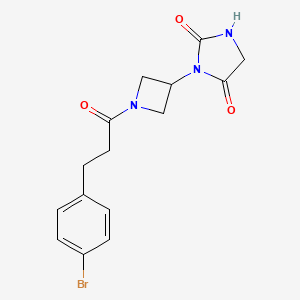

The compound 3-(1-(3-(4-Bromophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione features a hydantoin core (imidazolidine-2,4-dione) substituted with an azetidine (4-membered nitrogen-containing ring) at position 2. The azetidine is further functionalized with a 3-(4-bromophenyl)propanoyl group, introducing a brominated aromatic moiety and a ketone linker.

Properties

IUPAC Name |

3-[1-[3-(4-bromophenyl)propanoyl]azetidin-3-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrN3O3/c16-11-4-1-10(2-5-11)3-6-13(20)18-8-12(9-18)19-14(21)7-17-15(19)22/h1-2,4-5,12H,3,6-9H2,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWJWRJJMUQZIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCC2=CC=C(C=C2)Br)N3C(=O)CNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(4-Bromophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multiple steps:

Formation of the 4-Bromophenyl Propanoyl Intermediate: This step involves the acylation of 4-bromophenyl with propanoyl chloride in the presence of a base such as pyridine or triethylamine.

Azetidin-3-yl Intermediate Synthesis: The next step is the formation of the azetidin-3-yl intermediate, which can be achieved through a cyclization reaction involving an appropriate amine and a halogenated precursor.

Coupling Reaction: The final step involves coupling the azetidin-3-yl intermediate with the 4-bromophenyl propanoyl intermediate under conditions that promote the formation of the imidazolidine-2,4-dione ring. This can be achieved using reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the azetidin-3-yl ring, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles in the presence of a catalyst like palladium (Pd) in a Suzuki-Miyaura coupling reaction.

Common Reagents and Conditions

Oxidation: H2O2, KMnO4

Reduction: LiAlH4, NaBH4

Substitution: Pd catalyst, boronic acids for Suzuki-Miyaura coupling

Major Products

Oxidation: Formation of hydroxylated derivatives

Reduction: Formation of alcohols or amines

Substitution: Formation of various substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators, given the presence of the imidazolidine-2,4-dione moiety, which is known to interact with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, due to its structural similarity to known bioactive molecules.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(1-(3-(4-Bromophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the bromophenyl group suggests potential interactions with hydrophobic pockets in proteins, while the imidazolidine-2,4-dione ring could form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Imidazolidine-2,4-dione Derivatives

3-(4-Substituted Phenyl)imidazolidine-2,4-diones

describes derivatives with substituents at the phenyl ring, such as 3-(4-(trifluoromethyl)phenyl)imidazolidine-2,4-dione (18a) and 3-(4-fluorophenyl)imidazolidine-2,4-dione (18b). These compounds lack the azetidine-propanoyl side chain but share the hydantoin core. Key differences include:

- Electronic Effects : The electron-withdrawing trifluoromethyl (18a) and fluoro (18b) groups contrast with the bromophenyl group in the target compound, which may influence reactivity or binding interactions.

- Synthetic Yields : Yields for 18a (66.7%) and 18b (61.2%) suggest moderate efficiency in their preparation.

5-((Dimethylamino)methylene)-3-(4-substituted phenyl)imidazolidine-2,4-diones

These derivatives (19a–b) from introduce a dimethylamino-methylene group at position 5, enhancing conjugation. The target compound’s azetidine-propanoyl side chain may similarly modulate steric and electronic properties but via a distinct mechanism.

Thiazolidine-2,4-dione Derivatives

discusses 3-(2-diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione, a sulfur-containing analogue of hydantoin. Key comparisons include:

- Core Structure : Replacement of hydantoin’s nitrogen with sulfur alters polarity and hydrogen-bonding capacity.

- Substituent Effects: The diisopropylaminoethyl and methoxybenzylidene groups introduce basic and aromatic functionalities, differing from the bromophenyl-propanoyl-azetidine in the target compound.

- Synthetic Yield : Compound 3 in was synthesized in 71% yield, comparable to hydantoin derivatives in .

Imidazo[4,5-b]pyridine Derivatives

highlights 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, which shares a brominated aromatic system but diverges in core structure.

Parent Hydantoin-Azetidine Hybrid

details 3-(azetidin-3-yl)imidazolidine-2,4-dione, the unsubstituted precursor to the target compound.

Data Tables for Comparative Analysis

Table 2: Spectroscopic Data Comparison

Key Research Findings and Trends

Synthetic Efficiency : Hydantoin derivatives (e.g., 18a–b) exhibit moderate yields (61–67%), while thiazolidinediones (e.g., ) achieve higher yields (71%), possibly due to optimized reaction conditions.

Structural Complexity: The azetidine-propanoyl group in the target compound introduces conformational constraints absent in simpler hydantoins, which could influence pharmacokinetic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.